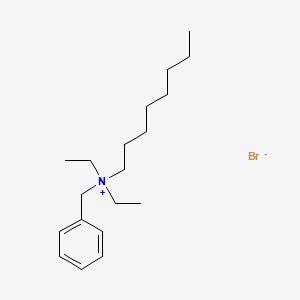![molecular formula C19H22O5 B14367463 Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate CAS No. 90158-04-6](/img/structure/B14367463.png)
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate is an organic compound with the molecular formula C18H22O5 It is a derivative of phenylacetic acid, featuring a benzyloxy group and two methoxy groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 2-(benzyloxy)-3,4-dimethoxyphenylacetic acid
Reagent: Ethanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux
The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenylacetic acid derivatives
Applications De Recherche Scientifique
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate can be compared with other similar compounds, such as:
Ethyl [2-(benzyloxy)-4-methoxyphenyl]acetate: Lacks one methoxy group, which may affect its reactivity and biological activity.
Ethyl [2-(benzyloxy)-3,4-dihydroxyphenyl]acetate:
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]propionate: Has a propionate ester group instead of an acetate group, which can influence its chemical behavior and uses.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90158-04-6 |
|---|---|
Formule moléculaire |
C19H22O5 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
ethyl 2-(3,4-dimethoxy-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C19H22O5/c1-4-23-17(20)12-15-10-11-16(21-2)19(22-3)18(15)24-13-14-8-6-5-7-9-14/h5-11H,4,12-13H2,1-3H3 |
Clé InChI |
JXIDCWQFBLKCSI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



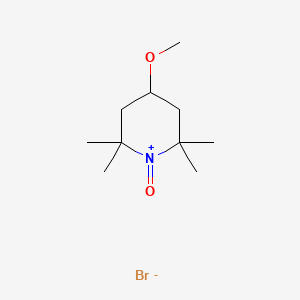
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)

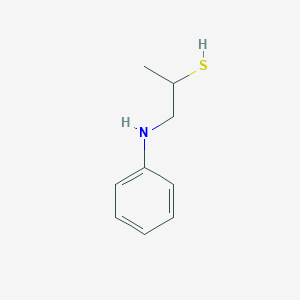

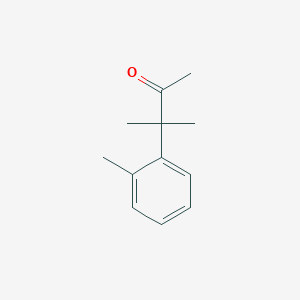
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
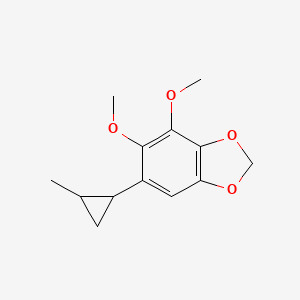
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
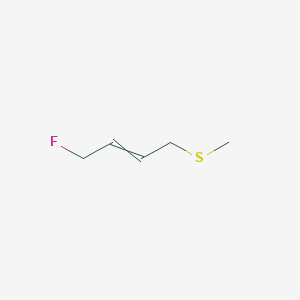
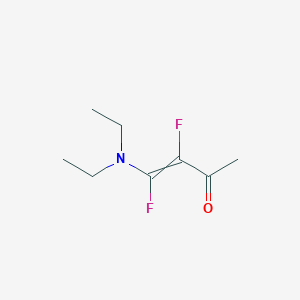
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
